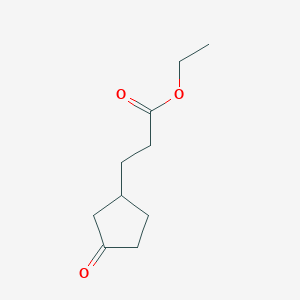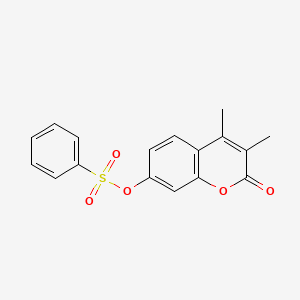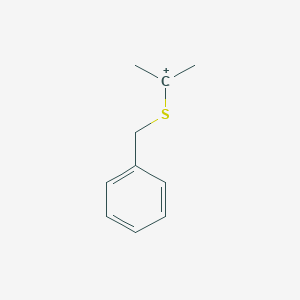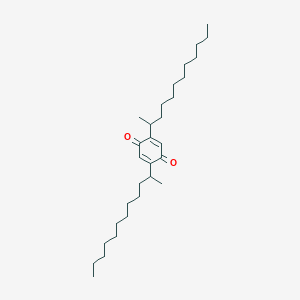![molecular formula C26H36N2O3 B14368573 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate CAS No. 90430-85-6](/img/structure/B14368573.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound features an ethoxy group attached to one of the aromatic rings and a dodecanoate ester group attached to the other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate typically involves a diazotization reaction followed by coupling with an appropriate ester. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an ethoxy-substituted aromatic compound under basic conditions to form the azo compound.
Esterification: The resulting azo compound is esterified with dodecanoic acid in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in certain polymer formulations.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The ethoxy and dodecanoate groups may also play roles in modulating the compound’s solubility and interaction with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl dodecanoate
- 4-[(E)-(4-Isopropylphenyl)diazenyl]phenyl dodecanoate
- 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl dodecanoate
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate is unique due to its specific ethoxy and dodecanoate groups, which confer distinct solubility and reactivity properties compared to other similar azo compounds. These functional groups can influence the compound’s behavior in chemical reactions and its applications in various fields.
Eigenschaften
CAS-Nummer |
90430-85-6 |
|---|---|
Molekularformel |
C26H36N2O3 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] dodecanoate |
InChI |
InChI=1S/C26H36N2O3/c1-3-5-6-7-8-9-10-11-12-13-26(29)31-25-20-16-23(17-21-25)28-27-22-14-18-24(19-15-22)30-4-2/h14-21H,3-13H2,1-2H3 |
InChI-Schlüssel |
IXVAAWIOWOZOFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)




![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)

![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)

